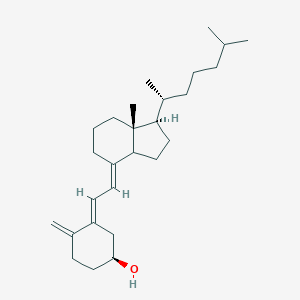

5,6-trans-Vitamin D3

描述

This compound is a natural product found in Solanum glaucophyllum and Homo sapiens with data available.

属性

CAS 编号 |

22350-41-0 |

|---|---|

分子式 |

C27H44O |

分子量 |

384.6 g/mol |

IUPAC 名称 |

(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13+/t21-,24+,25-,26?,27-/m1/s1 |

InChI 键 |

QYSXJUFSXHHAJI-YYJGPZIQSA-N |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

外观 |

White to Off-White Solid |

熔点 |

>67°C |

物理描述 |

Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

5,6-trans-Cholecalciferol; 5,6-trans-Vitamin D3; (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexanol; (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol; (E,E)-9,10-Secocholesta-5,7,10(19)-trien-3β-ol |

产品来源 |

United States |

Foundational & Exploratory

Synthesis and Purification of 5,6-trans-Vitamin D3 for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 5,6-trans-Vitamin D3, a significant photoisomer of Vitamin D3.[1][2] This document offers detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers in obtaining high-purity this compound for scientific investigation.

Introduction: The Significance of this compound

Vitamin D3, or cholecalciferol, is essential for calcium homeostasis and bone metabolism. Upon exposure to ultraviolet B (UVB) radiation, 7-dehydrocholesterol in the skin is converted to previtamin D3, which then thermally isomerizes to Vitamin D3. However, prolonged sun exposure leads to the formation of various photoproducts, including this compound.[3] While initially considered an inactive metabolite, research has shown that this compound possesses biological activity, including the ability to induce cell differentiation and prevent the proliferation of cancer cells.[4] It has been shown to induce intestinal calcium transport and bone calcium mobilization in anephric rats, suggesting it may act as a substitute for 1,25-dihydroxycholecalciferol, the active form of Vitamin D3, in certain contexts.[5][6] The unique biological activities of this compound make it a molecule of interest for research in oncology, immunology, and metabolomics.

The Vitamin D Signaling Pathway

To understand the biological context of this compound, it is crucial to be familiar with the Vitamin D signaling pathway. Vitamin D3 is first hydroxylated in the liver to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form.[7] In the kidneys, 25(OH)D3 is further hydroxylated to the biologically active form, 1,25-dihydroxyvitamin D3 (calcitriol).[7][8] Calcitriol then binds to the Vitamin D receptor (VDR), which forms a heterodimer with the retinoid X receptor (RXR).[8] This complex then binds to Vitamin D response elements (VDREs) on target genes, modulating their expression to regulate calcium and phosphate homeostasis, cellular proliferation, and immune function.[8] this compound has been shown to have a dissociation constant for the VDR of 560 nM.[2][4]

Synthesis of this compound

The primary method for synthesizing this compound involves the isomerization of Vitamin D3. A common and effective method is the iodine-catalyzed isomerization under the influence of visible light.[9]

Synthesis Workflow

The synthesis workflow begins with the readily available starting material, Vitamin D3 (cholecalciferol). The isomerization reaction is catalyzed by iodine in a suitable solvent, typically a non-polar organic solvent like n-hexane, and is driven by visible light. This results in a reaction mixture containing the desired this compound, unreacted Vitamin D3, and other isomers.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. This compound | Vitamin | TargetMol [targetmol.com]

- 3. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of this compound in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 5,6-trans-Vitamin D3 in Cell Culture Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites are well-established regulators of calcium homeostasis and bone metabolism. Beyond these classical functions, the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs have demonstrated potent antiproliferative, pro-differentiative, and pro-apoptotic activities in various cancer cell lines. This has spurred interest in their potential as therapeutic agents. Among the numerous vitamin D3 analogs, 5,6-trans-Vitamin D3 and its derivatives have emerged as compounds of interest due to their distinct biological activities. This technical guide provides an in-depth overview of the biological effects of this compound and its analogs in cell culture models, with a focus on quantitative data, experimental protocols, and signaling pathways.

Data Presentation: Quantitative Analysis of Biological Activity

The biological potency of this compound and its analogs has been evaluated in various cell culture systems. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their efficacy.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 1,25(OH)2-16-ene-5,6-trans-D3 | MCF-7 (Breast Cancer) | Clonal Growth Inhibition | Relative Potency | 10-100x more potent than calcitriol | [1] |

| 1,25(OH)2-16-ene-5,6-trans-D3 | LNCaP (Prostate Cancer) | Clonal Growth Inhibition | Relative Potency | 10-100x more potent than calcitriol | [1] |

| 1,25(OH)2-16-ene-5,6-trans-D3 | HL-60 (Leukemia) | Clonal Growth Inhibition | Relative Potency | 10-100x more potent than calcitriol | [1] |

| This compound | Human Keratinocytes | [3H]Thymidine Incorporation | Inhibition | Significant inhibition at 10⁻⁶ M | [2] |

| This compound | N/A | Vitamin D Receptor (VDR) Binding | Dissociation Constant (Kd) | 560 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Cell Culture

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma)

-

LNCaP (human prostate adenocarcinoma)

-

HL-60 (human promyelocytic leukemia)

-

Primary Human Keratinocytes

-

-

Culture Media:

-

MCF-7 and LNCaP cells: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HL-60 cells: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Human Keratinocytes: Keratinocyte Growth Medium (KGM) supplemented as per the manufacturer's instructions.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assays

This assay assesses the ability of a compound to inhibit the formation of colonies from single cells.

-

Cell Seeding: Harvest exponentially growing cells and seed them at a low density (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound analogs or calcitriol (control). A vehicle control (e.g., ethanol or DMSO) should also be included.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Wash the colonies with phosphate-buffered saline (PBS) and fix with methanol for 10 minutes. Stain the colonies with a 0.5% crystal violet solution in 25% methanol for 20 minutes.

-

Quantification: After washing with water and air-drying, count the number of colonies (typically defined as a cluster of >50 cells). The percentage of growth inhibition is calculated relative to the vehicle-treated control.

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with different concentrations of this compound or other test compounds for 24-72 hours.

-

Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound analogs for 24-72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Cell Cycle Regulatory Proteins

This technique is used to detect the expression levels of specific proteins, such as p21 and p27.

-

Protein Extraction: Treat cells with this compound analogs as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p21, p27, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Vitamin D Receptor (VDR) Binding Assay

This competitive binding assay measures the affinity of a compound for the VDR.

-

Receptor Source: Use a source of VDR, such as a cell lysate from a VDR-expressing cell line (e.g., MCF-7) or purified recombinant VDR.

-

Competitive Binding: Incubate a constant amount of radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃) with the VDR source in the presence of increasing concentrations of unlabeled competitor (this compound or other analogs).

-

Separation of Bound and Free Ligand: Separate the VDR-bound radiolabel from the free radiolabel using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabel against the concentration of the competitor. The concentration of the competitor that displaces 50% of the bound radiolabel is the IC₅₀ value, from which the dissociation constant (Kd) can be calculated.

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound and its analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The following diagrams illustrate the key signaling pathways and experimental workflows.

The primary mechanism of action for this compound analogs involves binding to the VDR. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation.

A key downstream effect of this compound analog signaling is the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27[1]. These proteins play a crucial role in halting the cell cycle at the G0/G1 phase, thereby preventing cell proliferation[1]. The induction of G0/G1 arrest is a hallmark of the antiproliferative activity of many vitamin D compounds.

Conclusion

This compound and its analogs, particularly 1,25(OH)2-16-ene-5,6-trans-D3, exhibit potent antiproliferative effects in a range of cancer cell lines. These effects are mediated, at least in part, through the canonical VDR signaling pathway, leading to cell cycle arrest at the G0/G1 phase via the upregulation of CDK inhibitors. The enhanced potency of some analogs compared to calcitriol highlights their therapeutic potential and warrants further investigation. This guide provides a foundational understanding of the biological activity of this compound in cell culture models and offers detailed protocols to facilitate further research in this promising area of drug development.

References

Physicochemical Properties of Crystalline 5,6-trans-Vitamin D3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline 5,6-trans-Vitamin D3, an important isomer of Vitamin D3. This document collates available data on its solubility, thermal characteristics, and stability, and provides detailed experimental protocols for its analysis and characterization. Furthermore, it visualizes the established Vitamin D signaling pathway to provide a functional context for this molecule.

Core Physicochemical Properties

Crystalline this compound is a key photoisomer of Vitamin D3, formed upon exposure to light.[1] Understanding its physicochemical properties is crucial for its application in research and pharmaceutical development. While specific data for the crystalline form of this compound is limited in publicly available literature, this guide presents the known information and draws comparisons with the well-characterized Vitamin D3.

Table 1: General and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5,6-trans-Cholecalciferol | [2] |

| Synonyms | (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol, Calciol | |

| Molecular Formula | C₂₇H₄₄O | [3] |

| Molecular Weight | 384.64 g/mol | [4] |

| Appearance | White to pale yellow solid | |

| UV λmax | 272 nm | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 25 mg/mL | [5] |

| Dimethyl sulfoxide (DMSO) | 3 mg/mL | [5] |

| Ethanol | 30 mg/mL | [5] |

Table 3: Thermal Properties of Vitamin D3 (for comparison)

| Property | Value | Reference |

| Melting Point | 83-88 °C | [4][6] |

| Decomposition Characteristics | Exhibits an exothermic peak around 220°C in DSC analysis. | [7] |

Stability and Storage

This compound is sensitive to light and air. For long-term storage, it is recommended to keep the crystalline solid at -20°C.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound and separating it from other Vitamin D isomers.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of methanol and water (95:5 v/v). Degas the mobile phase using sonication or vacuum filtration.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of ethanol to create a stock solution. Further dilute to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

-

Sample Preparation: Prepare a sample solution of the crystalline this compound in the mobile phase at a concentration similar to the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm[8]

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of this compound in the sample chromatogram to the total peak area.

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC purity assessment of this compound.

Crystallization Protocol

This protocol describes a general method for the crystallization of Vitamin D3 isomers, which can be adapted for this compound.[9][10]

Materials:

-

This compound (crude or semi-purified)

-

n-Hexane (or other suitable solvent like methyl formate)[9]

-

Glass crystallization dish

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the crude this compound in a minimal amount of n-hexane at room temperature.

-

Transfer the solution to a clean crystallization dish.

-

Slowly evaporate the solvent under a gentle stream of inert gas in a dark, cool, and vibration-free environment.

-

Monitor the dish for the formation of crystals. Seeding with a small crystal of pure this compound can promote crystallization.

-

Once a sufficient amount of crystals has formed, carefully decant the mother liquor.

-

Wash the crystals with a small amount of cold n-hexane.

-

Dry the crystals under a vacuum to remove any residual solvent.

Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for the thermal analysis of a crystalline compound like this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans

Procedure:

-

Accurately weigh 2-5 mg of the crystalline this compound into a hermetic aluminum pan.

-

Seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The resulting thermogram will show endothermic and exothermic events, such as melting and decomposition.

X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a small molecule.

Instrumentation:

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Mounting: Carefully select a single, well-formed crystal of this compound and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray beam of the diffractometer. Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

Vitamin D Signaling Pathway

This compound, as an isomer of Vitamin D3, is expected to interact with the Vitamin D receptor (VDR) and influence the downstream signaling cascade. The canonical Vitamin D signaling pathway is initiated by the binding of the active form of Vitamin D (calcitriol) to the VDR.

Caption: The Vitamin D signaling pathway.

References

- 1. wjbphs.com [wjbphs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C27H44O | CID 40467764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webbook.nist.gov [webbook.nist.gov]

- 5. This compound | Vitamin | TargetMol [targetmol.com]

- 6. Vitamin D3 | 67-97-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]

- 9. US3665020A - Process for the preparation of crystalline vitamin d3 - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5,6-trans-Vitamin D3 as a Photoisomer of Cholecalciferol

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5,6-trans-Vitamin D3, a significant photoisomer of cholecalciferol (Vitamin D3). This document details its formation, chemical properties, and biological activities, with a particular focus on its interaction with the Vitamin D Receptor (VDR) and subsequent signaling pathways. The guide includes structured quantitative data, detailed experimental protocols for its synthesis, purification, and biological characterization, and visual diagrams to elucidate key processes and pathways. This resource is intended to support research and development efforts in the fields of endocrinology, oncology, and immunology, where Vitamin D analogs are of considerable interest.

Introduction: Photochemistry of Vitamin D3

Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol upon exposure to UVB radiation. This process involves the formation of a thermally unstable intermediate, previtamin D3, which then isomerizes to cholecalciferol. However, continued exposure of cholecalciferol to sunlight leads to the formation of several photoisomers, including this compound, lumisterol, and tachysterol.[1] These photoisomers are generally considered biologically inactive or significantly less active than the hormonal form of Vitamin D, calcitriol (1α,25-dihydroxyvitamin D3).[1][2] The formation of these photoisomers is a protective mechanism that prevents Vitamin D toxicity during prolonged sun exposure.[2] this compound is the major photoisomer of cholecalciferol and is characterized by a trans-geometry at the 5,6-double bond, in contrast to the cis-geometry of the parent molecule.[3]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol | [3] |

| Synonyms | 5,6-trans-Cholecalciferol, this compound | [4] |

| CAS Number | 22350-41-0 | [4] |

| Molecular Formula | C27H44O | [4] |

| Molecular Weight | 384.64 g/mol | [4] |

| Appearance | White to pale yellow solid | [5] |

| Solubility | Freely soluble in ethanol, DMF, DMSO | [4][6] |

Quantitative Biological Activity

The biological activity of this compound is considerably lower than that of calcitriol, primarily due to its reduced affinity for the Vitamin D Receptor (VDR). The following tables summarize the comparative quantitative data.

Table 3.1: Comparative Vitamin D Receptor (VDR) Binding Affinity

| Compound | Relative Binding Affinity (%) (vs. Calcitriol) | Dissociation Constant (Kd) or IC50 (nM) | Reference |

| Calcitriol (1α,25(OH)₂D₃) | 100 | ~0.1-1 | [7] |

| This compound | ~0.2 | 560 | [7] |

| 25-Hydroxy-5,6-trans-vitamin D3 | ~1.7 | 58 | [6][7] |

| Tachysterol | <0.1 | >20,000 | [7] |

| Lumisterol | <0.1 | >20,000 | [7] |

Table 3.2: Comparative Anti-proliferative Activity in Human Keratinocytes

| Compound | Concentration for Significant Inhibition | Reference |

| Calcitriol (1α,25(OH)₂D₃) | 10⁻⁸ M | [7] |

| This compound | 10⁻⁶ M | [1][7] |

| 25-Hydroxy-5,6-trans-vitamin D3 | 10⁻⁶ M | [7] |

| Tachysterol | 10⁻⁶ M | [7] |

| Lumisterol | 10⁻⁶ M | [7] |

Signaling Pathway

This compound, like other Vitamin D compounds, is thought to exert its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[8] Upon binding to the VDR, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[8] Given the significantly lower binding affinity of this compound for the VDR compared to calcitriol, it is expected to be a much weaker agonist, leading to less efficient coactivator recruitment and consequently, a lower level of target gene transcription.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Photochemical Synthesis and Purification of this compound

This protocol describes the conversion of cholecalciferol to a mixture of photoisomers and the subsequent purification of this compound.

Methodology:

-

Preparation of Cholecalciferol Solution: Dissolve cholecalciferol in a suitable solvent such as ethanol to a concentration of approximately 1 mg/mL.

-

Photochemical Reaction: Irradiate the solution with a mercury lamp, which emits UVB light (wavelengths between 290-320 nm), for a specified duration (e.g., 2-4 hours). The reaction should be carried out in a quartz vessel to allow for UVB penetration. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification by HPLC: Concentrate the resulting mixture of photoisomers under reduced pressure. Purify the crude product using normal-phase HPLC on a silica gel column with a mobile phase such as hexane:isopropanol or reverse-phase HPLC on a C18 column with a mobile phase like methanol:water.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC-UV to identify those containing this compound.

-

Isolation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Source: Use a source of VDR, such as nuclear extracts from a VDR-expressing cell line (e.g., MCF-7) or purified recombinant human VDR.

-

Reaction Mixture: Prepare a reaction mixture containing the VDR source, a fixed concentration of tritiated calcitriol ([³H]-1α,25(OH)₂D₃), and varying concentrations of unlabeled this compound (the competitor).

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient time (e.g., 18 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the VDR-bound [³H]-calcitriol from the free radioligand. A common method is to use hydroxylapatite (HAP) slurry, which binds the VDR-ligand complex, followed by washing to remove the unbound ligand.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the anti-proliferative activity of this compound by quantifying its effect on DNA synthesis.

Methodology:

-

Cell Culture: Plate cells (e.g., human keratinocytes or cancer cell lines like HT-29) in 24-well plates and allow them to adhere.

-

Synchronization (Optional): To synchronize the cells in the G0/G1 phase of the cell cycle, culture them in a serum-free medium for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (dissolved in ethanol and diluted in culture medium) for a specified period (e.g., 72 hours). Include a vehicle control (ethanol).

-

Radiolabeling: Add [³H]-thymidine to each well and incubate for the last 4 hours of the treatment period.

-

Harvesting: Wash the cells with PBS and precipitate the DNA with trichloroacetic acid (TCA).

-

Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the vehicle control and determine the concentration of this compound that causes a 50% inhibition of cell proliferation (IC50).[9]

Quantitative Real-Time PCR (qPCR) for VDR Target Gene Expression

This protocol is used to quantify the effect of this compound on the expression of VDR target genes, such as CYP24A1.

Methodology:

-

Cell Culture and Treatment: Culture a VDR-expressing cell line (e.g., HEK293T) and treat with this compound or calcitriol (as a positive control) at various concentrations for a defined time (e.g., 4, 12, or 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: Perform real-time PCR using the synthesized cDNA, primers specific for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., ACTB), and a fluorescent dye (e.g., SYBR Green or EvaGreen).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, normalized to the housekeeping gene, using the ΔΔCt method.[10]

In Vivo Xenograft Model for Anti-Cancer Activity

This protocol outlines a general procedure for assessing the anti-tumor effects of this compound in an immunodeficient mouse model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 breast cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.

-

Treatment: Randomly assign mice to treatment groups (vehicle control, this compound at different doses). Administer the treatment via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified duration.

-

Data Collection: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, gene expression).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anti-cancer efficacy of this compound.

Conclusion and Future Directions

This compound is a biologically active photoisomer of cholecalciferol, though its potency is significantly lower than that of the hormonally active form, calcitriol. Its reduced affinity for the VDR underpins its attenuated biological responses. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and other novel Vitamin D analogs.

Future research should focus on elucidating the precise molecular mechanisms that differentiate the actions of various Vitamin D isomers. Investigating the differential recruitment of VDR coactivators and the resulting downstream gene expression profiles will be crucial. Furthermore, exploring the potential therapeutic applications of less calcemic Vitamin D analogs, including this compound derivatives, in hyperproliferative disorders such as cancer and psoriasis, warrants continued investigation. The development of advanced analytical techniques for the efficient separation and quantification of Vitamin D photoisomers will also be vital for both research and clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A rapid method for the separation of vitamin D and its metabolites by ultra-high performance supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autocrine Vitamin D-signaling switches off pro-inflammatory programs of Th1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | Vitamin | TargetMol [targetmol.com]

- 6. CN1709869A - Method for separation, purification and crystallization of vitamin D - Google Patents [patents.google.com]

- 7. Vitamin D analogue-specific recruitment of vitamin D receptor coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

The Metabolic Journey of 5,6-trans-Vitamin D3 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, a crucial secosteroid hormone, is well-known for its pivotal role in calcium and phosphate homeostasis. While the metabolic fate of the native 5,6-cis-Vitamin D3 is extensively studied, its photoisomer, 5,6-trans-Vitamin D3, presents a compelling area of investigation. This technical guide delves into the in vivo metabolic journey of this compound, providing a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME). The document synthesizes available data and outlines detailed experimental protocols for researchers in the field. Notably, while the biological activity of this compound is established, comprehensive quantitative pharmacokinetic data remains an area of active research. The tables presented herein are illustrative, providing a framework for data presentation in future studies.

Metabolic Pathway of this compound

The in vivo metabolism of this compound is hypothesized to parallel that of its native 5,6-cis isomer, involving a series of hydroxylation steps to yield biologically active and inactive metabolites. A key transformation is the 25-hydroxylation in the liver, a reaction confirmed to occur in rats.[1]

Data Presentation: Pharmacokinetics and Tissue Distribution

The following tables provide a structured format for presenting quantitative data from in vivo studies of this compound. Due to a lack of specific published data, these tables are illustrative templates. A study on the hydroxylated analog, 5,6-trans-25-hydroxycholecalciferol, in humans indicated lower serum levels and a considerably shorter half-life compared to its natural cis-isomer.[2]

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Plasma)

| Parameter | Value (Unit) |

| Cmax (Maximum Concentration) | Data not available |

| Tmax (Time to Cmax) | Data not available |

| AUC (Area Under the Curve) | Data not available |

| t½ (Half-life) | Data not available |

| CL (Clearance) | Data not available |

| Vd (Volume of Distribution) | Data not available |

Table 2: Illustrative Tissue Distribution of this compound in Rats (24 hours post-dose)

| Tissue | Concentration (ng/g tissue) |

| Adipose Tissue | Data not available |

| Liver | Data not available |

| Kidney | Data not available |

| Small Intestine | Data not available |

| Muscle | Data not available |

| Brain | Data not available |

Table 3: Illustrative Metabolite Profile of this compound in Rat Plasma (4 hours post-dose)

| Metabolite | Concentration (ng/mL) |

| This compound | Data not available |

| 25-hydroxy-5,6-trans-Vitamin D3 | Data not available |

| 1,25-dihydroxy-5,6-trans-Vitamin D3 | Data not available |

| 24,25-dihydroxy-5,6-trans-Vitamin D3 | Data not available |

Table 4: Illustrative Excretion of this compound and its Metabolites in Rats (48 hours post-dose)

| Excretion Route | Percentage of Administered Dose |

| Feces (Biliary Excretion) | Data not available |

| Urine | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the metabolic fate of this compound. Below are protocols for key experiments, synthesized from established methods for vitamin D analysis.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for a pharmacokinetic study in a rat model.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard diet and water ad libitum. Animals are acclimatized for at least one week before the experiment.

-

Dose Administration: this compound is formulated in a suitable vehicle (e.g., corn oil). A single dose is administered via oral gavage or intravenous injection.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.

Metabolite Profiling and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.

-

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated Vitamin D3 metabolite). Vortex and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): The supernatant from protein precipitation is mixed with a water-immiscible organic solvent (e.g., hexane or methyl tert-butyl ether). The organic layer containing the analytes is collected and evaporated to dryness.

-

Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto an SPE cartridge (e.g., C18). After washing, the analytes are eluted with an organic solvent.

-

-

Derivatization (Optional): For enhanced sensitivity, especially for dihydroxylated metabolites, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed.

-

LC-MS/MS Analysis:

-

The dried extract is reconstituted in the mobile phase.

-

Chromatographic separation is typically achieved on a reversed-phase C18 column with a gradient elution of water and methanol or acetonitrile containing a modifier like formic acid or ammonium formate.

-

Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Tissue Distribution Study

Radiolabeled this compound is often used to trace its distribution in various tissues.

-

Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., ³H or ¹⁴C).

-

Animal Dosing: Radiolabeled compound is administered to rats as described in the pharmacokinetic study protocol.

-

Tissue Collection: At selected time points, animals are euthanized, and various tissues (e.g., liver, kidney, adipose tissue, intestine, muscle, brain) are collected.

-

Sample Processing: Tissues are weighed and homogenized. Aliquots are taken for radioactivity measurement using liquid scintillation counting.

-

Metabolite Extraction and Analysis: A portion of the tissue homogenate is extracted to identify the radioactive metabolites present using techniques like HPLC with a radiodetector.

Excretion Study (Biliary and Urinary)

This study quantifies the elimination of this compound and its metabolites.

-

Animal Model: Rats are housed in metabolic cages that allow for the separate collection of urine and feces. For biliary excretion studies, bile duct cannulation is performed.

-

Dosing: Radiolabeled or non-radiolabeled this compound is administered.

-

Sample Collection: Urine, feces, and bile are collected at regular intervals (e.g., every 12 or 24 hours) for a specified period (e.g., 72 hours).

-

Analysis:

-

For radiolabeled studies, the total radioactivity in urine, bile, and homogenized feces is measured.

-

For non-radiolabeled studies, samples are extracted and analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Conclusion

The in vivo metabolic fate of this compound is a critical area of research with implications for understanding its biological activity and potential therapeutic applications. While it is known to undergo 25-hydroxylation, a comprehensive quantitative understanding of its ADME profile is still emerging. The experimental protocols detailed in this guide provide a robust framework for conducting definitive in vivo studies. Future research focusing on generating precise pharmacokinetic, tissue distribution, and excretion data will be invaluable for the scientific and drug development communities.

References

Foundational Studies on 5,6-trans-Vitamin D3 and Calcium Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the foundational research on 5,6-trans-Vitamin D3 and its role in calcium metabolism. This compound is a geometric isomer of Vitamin D3, and understanding its biological activity is crucial for comprehending the broader mechanisms of vitamin D action and for the development of novel therapeutics targeting calcium homeostasis. This document summarizes key quantitative data from seminal studies, details the experimental protocols used, and visualizes the pertinent biological pathways and experimental workflows.

Core Concepts

This compound, while structurally similar to the native 5,6-cis-Vitamin D3, exhibits distinct biological properties. Its formation can be induced by factors such as iodine or light. Foundational research has primarily focused on its ability to influence intestinal calcium transport and bone mineralization, particularly in animal models where the endogenous production of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is impaired.

Quantitative Data from Foundational Studies

The following tables summarize the key quantitative findings from foundational studies on the effects of this compound on calcium metabolism.

Table 1: Effect of this compound on Intestinal Calcium Transport in Anephric Rats

| Treatment Group | Dose (µg) | Intestinal Calcium Transport (serosal/mucosal ⁴⁵Ca ratio) | Serum Calcium (mg/100ml) | Reference |

| Control (anephric) | - | 1.3 ± 0.1 | 4.8 ± 0.2 | [1] |

| This compound | 25 | 2.1 ± 0.2 | 5.1 ± 0.3 | [1] |

| 1,25(OH)₂D₃ | 0.27 | 3.0 ± 0.3 | 6.5 ± 0.4* | [1] |

*Indicates a statistically significant difference from the control group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Bone Mineralization in Vitamin D-Deficient Chicks

| Treatment Group | Daily Dose (µg) | Tibia Ash Weight (%) | Reference |

| Control | - | 23.5 ± 0.8 | [2] |

| This compound | 1.0 | 28.1 ± 1.1 | [2] |

| This compound | 3.0 | 33.5 ± 1.5 | [2] |

| This compound | 10.0 | 39.2 ± 1.3 | [2] |

| Cholecalciferol (Vitamin D3) | 0.25 | 40.1 ± 1.0 | [2] |

*Indicates a statistically significant difference from the control group. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies from the key cited experiments are provided below.

Intestinal Calcium Transport in Anephric Rats (Everted Gut Sac Technique)

This protocol is based on the methodology described in foundational studies investigating the biological activity of vitamin D analogs in the absence of kidney function.[1]

Objective: To assess the in vitro ability of this compound to stimulate the active transport of calcium across the intestinal wall.

Animal Model: Male weanling albino rats maintained on a vitamin D-deficient, low calcium (0.02%) diet for 4-5 weeks. Bilateral nephrectomy (anephric model) or sham operation is performed 24 hours before the experiment.

Procedure:

-

Rats are anesthetized, and the duodenum is excised and placed in ice-cold, oxygenated buffer.

-

The duodenal segment is gently everted over a chilled glass rod.

-

One end of the everted segment is tied, and the sac is filled with a known volume of incubation medium.

-

The other end is then tied to form a sealed sac.

-

The sac is placed in a flask containing the same incubation medium but with the addition of ⁴⁵Ca.

-

The flask is incubated in a shaking water bath at 37°C for a specified period (e.g., 60-90 minutes) while being gassed with 95% O₂ / 5% CO₂.

-

After incubation, the sac is removed, rinsed, and the concentration of ⁴⁵Ca in the serosal (inside the sac) and mucosal (outside the sac) fluids is determined by liquid scintillation counting.

-

The ratio of ⁴⁵Ca concentration in the serosal fluid to the mucosal fluid is calculated to determine the extent of active calcium transport.

Bone Mineralization in Vitamin D-Deficient Chicks (Tibia Ash Weight Assay)

This protocol is adapted from the methodology used in seminal studies comparing the relative activities of vitamin D metabolites and analogs.[2]

Objective: To evaluate the in vivo efficacy of this compound in promoting bone mineralization.

Animal Model: Day-old White Leghorn cockerels are fed a vitamin D-deficient diet for 3-4 weeks to induce rickets.

Procedure:

-

Chicks are divided into experimental groups and administered daily doses of this compound (or other compounds) dissolved in a suitable vehicle (e.g., cottonseed oil) for a specified period (e.g., 7-10 days).

-

At the end of the treatment period, the chicks are euthanized.

-

The tibiae are excised and cleaned of all adhering soft tissue.

-

The bones are dried to a constant weight in an oven (e.g., at 100°C for 24 hours).

-

The dried bones are then subjected to fat extraction using a solvent like ethanol or ether.

-

The fat-free dry bones are weighed and then ashed in a muffle furnace at a high temperature (e.g., 600°C) until a white, carbon-free ash remains.

-

The ash is allowed to cool in a desiccator and then weighed.

-

The tibia ash weight is expressed as a percentage of the dry, fat-free bone weight.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Genomic signaling pathway of this compound.

Caption: Experimental workflow for the everted gut sac assay.

Caption: Experimental workflow for the tibia ash weight assay.

Conclusion

The foundational studies on this compound demonstrate its significant biological activity in stimulating intestinal calcium transport and promoting bone mineralization, particularly in models where the production of 1,25(OH)₂D₃ is absent. While its potency is less than that of 1,25(OH)₂D₃, its ability to function in anephric models suggests a potential therapeutic avenue for conditions associated with impaired renal function. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the nuanced roles of vitamin D isomers in calcium metabolism and the development of targeted therapies.

References

Methodological & Application

Application Note and Protocol for HPLC Analysis of 5,6-trans-Vitamin D3

This document provides a detailed protocol for the quantification of 5,6-trans-Vitamin D3 using High-Performance Liquid Chromatography (HPLC). The method is intended for researchers, scientists, and professionals in drug development who require a reliable and accurate technique for the analysis of this specific Vitamin D3 isomer.

Introduction

Vitamin D3 (cholecalciferol) is a crucial fat-soluble vitamin that plays a vital role in calcium homeostasis and bone metabolism. This compound is a significant photoisomer of Vitamin D3.[1] Accurate quantification of this isomer is essential for stability studies, formulation development, and quality control of pharmaceutical preparations. This application note describes a validated HPLC method for the determination of this compound.

Principle

The analytical method is based on reversed-phase HPLC with UV detection.[2] This technique separates this compound from other related compounds and isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocols

-

This compound reference standard (≥90% purity)[1]

-

Vitamin D3 (Cholecalciferol) reference standard

-

Pre-cholecalciferol

-

Methanol (HPLC grade)[2]

-

Acetonitrile (HPLC grade)[2]

-

Water (HPLC grade)

-

n-Hexane (HPLC grade)[2]

-

Ethyl Acetate (HPLC grade)[3]

-

Isopropanol (HPLC grade)[2]

-

Butylated hydroxytoluene (BHT) (antioxidant)[2]

-

0.45 µm membrane filters

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (0.45 µm)

-

Ultrasonic bath

-

Vortex mixer

3.3.1. Mobile Phase Preparation

-

Reversed-Phase: A mixture of methanol and water (95:5 v/v) is a commonly used mobile phase.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for at least 15 minutes before use.[2]

-

Normal-Phase: A mixture of n-hexane and ethyl acetate (85:15 v/v) can also be utilized.[3]

3.3.2. Standard Solution Preparation

-

Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.[2]

-

Dissolve the standard in a suitable solvent (e.g., methanol for reversed-phase or n-hexane for normal-phase).

-

Protect the solution from light and add a small amount of BHT to prevent oxidation.

-

This stock solution can be further diluted to prepare working standards for calibration.

3.3.3. Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Pharmaceutical Preparations (e.g., tablets, capsules):

-

Accurately weigh and finely powder a representative number of tablets or the contents of capsules.

-

Transfer an amount of powder equivalent to about 10 mg of Vitamin D3 to a 10 mL volumetric flask.[2]

-

Add a suitable extraction solvent (e.g., methanol or a mixture of hexane and isopropanol), vortex thoroughly, and sonicate to ensure complete dissolution.

-

Filter the resulting solution through a 0.45 µm syringe filter before injection.

-

-

For Biological Matrices (e.g., plasma, serum):

-

Protein Precipitation: Add acetonitrile to the plasma sample (e.g., in a 2:1 or 3:1 ratio of acetonitrile to plasma), vortex, and centrifuge to precipitate proteins. The supernatant can then be injected.

-

Solid-Phase Extraction (SPE): SPE can be employed to remove lipids and other interfering substances, which can cause ion suppression and reduce method sensitivity.[4]

-

Two example methods are provided below: a reversed-phase method and a normal-phase method. The choice of method may depend on the specific sample matrix and the required separation from other isomers.

| Parameter | Method 1: Reversed-Phase | Method 2: Normal-Phase |

| Column | C18, 4.6 x 250 mm, 5 µm | Silica, 4.6 x 250 mm, 5 µm[3] |

| Mobile Phase | Methanol:Water (95:5, v/v)[2] | n-Hexane:Ethyl Acetate (85:15, v/v)[3] |

| Flow Rate | 1.0 mL/min[5] | 2.0 mL/min[3] |

| Column Temp. | 25 °C | 25 °C |

| Detection | UV at 265 nm[6] | UV at 292 nm[3] |

| Injection Vol. | 20 µL | 20 µL |

| Run Time | Approx. 15 minutes | Approx. 10 minutes |

Note: The maximum UV absorption for trans-vitamin D3 is reported to be around 276 nm, so adjusting the detection wavelength may enhance sensitivity.[6]

Data Presentation

The following table summarizes typical method validation parameters for the HPLC quantification of Vitamin D3, which would be applicable to the analysis of this compound.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [3][7] |

| Accuracy (% Recovery) | 95 - 105% | [8] |

| Precision (% RSD) | < 2.0% | [2][3] |

| Limit of Detection (LOD) | 0.0539 µg/mL | [3] |

| Limit of Quantification (LOQ) | 0.1633 µg/mL | [3] |

| Retention Time | Approx. 4.8 min (Normal-Phase) | [3] |

Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is typically done by injecting a standard solution multiple times.

-

Precision: The relative standard deviation (%RSD) of the peak areas from replicate injections should be less than 2.0%.[2]

-

Theoretical Plates (N): The number of theoretical plates for the this compound peak should not be less than 2000.[2]

-

Tailing Factor (T): The tailing factor for the this compound peak should be less than 2.0.

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in various samples. Proper sample preparation and system suitability checks are crucial for obtaining reliable results. The provided chromatographic conditions can be optimized further depending on the specific analytical requirements.

References

- 1. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]

- 2. scribd.com [scribd.com]

- 3. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromtech.com [chromtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Application Note: Quantification of 5,6-trans-Vitamin D3 in Human Serum by LC-MS/MS

Abstract

This application note describes a sensitive and specific LC-MS/MS method for the determination of 5,6-trans-Vitamin D3 in human serum. This compound is a photoisomer of Vitamin D3 and its quantification is crucial for understanding the complete metabolic profile of Vitamin D. The method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation using a C18 column and detection by a triple quadrupole mass spectrometer. The protocol detailed below provides a robust workflow for researchers, scientists, and drug development professionals engaged in Vitamin D analysis.

Introduction

Vitamin D3 is a crucial prohormone involved in calcium homeostasis and various other physiological processes. Upon exposure to ultraviolet radiation, Vitamin D3 can isomerize to form several related compounds, including this compound. While the biological significance of this compound is still under investigation, its accurate measurement is essential for a comprehensive assessment of Vitamin D status and metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for Vitamin D analysis due to its high sensitivity and specificity, allowing for the differentiation of various isomers.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound in human serum.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in serum is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

Key Method Parameters

The logical relationship of the key steps in this analytical method is outlined below.

Caption: Key steps in the analytical method.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

d6-5,6-trans-Vitamin D3 (internal standard)

-

Human serum (drug-free)

-

Acetonitrile (LC-MS grade)

-

n-Hexane (HPLC grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of serum sample in a polypropylene tube, add 20 µL of the internal standard working solution (d6-5,6-trans-Vitamin D3 in methanol).

-

Vortex for 10 seconds to mix.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of n-hexane to the supernatant and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a new tube.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | 70% B to 98% B over 5 min, hold at 98% B for 2 min, return to 70% B and equilibrate for 3 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 385.3 | 259.2 | 25 |

| d6-5,6-trans-Vitamin D3 (IS) | 391.3 | 265.2 | 25 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used. The APCI-MS spectra for vitamin D3 and its isomers, including trans-vitamin D3, show a common [M+H]+ peak at m/z 385.27.[4]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for Vitamin D metabolite assays and should be validated in the user's laboratory.

Table 4: Method Performance Characteristics

| Parameter | Expected Value |

| Linear Range | 0.5 - 100 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL[4] |

| Limit of Quantification (LOQ) | 0.3 ng/mL[4] |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

This application note provides a detailed LC-MS/MS method for the quantification of this compound in human serum. The described protocol, employing liquid-liquid extraction and a robust chromatographic separation, offers the specificity and sensitivity required for the analysis of this Vitamin D isomer. This method can be a valuable tool for researchers and clinicians seeking a more comprehensive understanding of Vitamin D metabolism and its physiological implications. The method was found to be specific and robust.[4]

References

- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols for Studying the Effects of 5,6-trans-Vitamin D3 on Bone Resorption

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D and its metabolites are crucial regulators of calcium homeostasis and bone metabolism. While the effects of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), on bone resorption are well-documented, other isomers and metabolites may also possess significant biological activity. 5,6-trans-Vitamin D3 is a photoisomer of vitamin D3, and understanding its specific effects on bone resorption is essential for a comprehensive understanding of vitamin D's role in skeletal health and for the development of novel therapeutics for bone disorders.[1]

These application notes provide a detailed protocol for investigating the effects of this compound on osteoclast differentiation and bone resorption using an in vitro model. The protocols cover the generation of osteoclasts from bone marrow macrophages, the assessment of bone resorption activity using a pit assay, and methods for quantifying osteoclast formation and cell viability.

Data Presentation

Table 1: Proposed Dose-Response Study of this compound on Osteoclast-Mediated Bone Resorption

| Treatment Group | This compound Concentration | Vehicle Control | Positive Control (1α,25(OH)2D3) |

| Concentration | 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM | Ethanol (0.1%) | 10 nM |

| Expected Outcome | Dose-dependent change in resorption | Minimal resorption | Significant resorption |

| Primary Endpoint | Percentage of Resorbed Area (%) | ||

| Secondary Endpoint | Number of TRAP-positive Multinucleated Cells |

Signaling Pathways and Experimental Workflow

Diagram 1: Postulated Signaling Pathway of Vitamin D Analogs in Osteoclasts

Caption: Postulated signaling of Vitamin D analogs in regulating osteoclastogenesis.

Diagram 2: Experimental Workflow for Assessing this compound Effects

Caption: Workflow for studying this compound on bone resorption.

Experimental Protocols

Protocol 1: Isolation and Culture of Murine Bone Marrow Macrophages (BMMs)

This protocol describes the isolation of osteoclast precursors from mouse bone marrow.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

α-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

70% Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Red Blood Cell Lysis Buffer

-

Sterile dissection tools

-

Syringes (10 mL) and needles (25G)

-

Cell strainer (70 µm)

-

Centrifuge tubes (15 mL and 50 mL)

-

Petri dishes (100 mm)

Procedure:

-

Euthanize mice according to approved institutional animal care and use committee protocols.

-

Sterilize the hind limbs with 70% ethanol.

-

Dissect the femurs and tibias and remove all muscle and connective tissue.

-

Cut the ends of the bones and flush the marrow into a 50 mL tube containing α-MEM using a 10 mL syringe with a 25G needle.

-

Disperse the bone marrow clumps by gently pipetting up and down.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant.

-

Resuspend the cell pellet in 5 mL of Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.

-

Add 10 mL of α-MEM to stop the lysis and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in complete α-MEM (containing 10% FBS, 1% Penicillin-Streptomycin) supplemented with 30 ng/mL M-CSF.

-

Culture the cells in 100 mm petri dishes overnight at 37°C in a 5% CO2 incubator.

-

The following day, collect the non-adherent cells, which are enriched in bone marrow macrophages (BMMs), and use them for osteoclast differentiation.

Protocol 2: In Vitro Osteoclast Differentiation and Bone Resorption Pit Assay

This protocol details the differentiation of BMMs into mature osteoclasts and the subsequent assessment of their resorptive activity.

Materials:

-

Bone marrow macrophages (BMMs) from Protocol 1

-

Complete α-MEM

-

M-CSF (30 ng/mL)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand) (50 ng/mL)

-

This compound (dissolved in ethanol)

-

1α,25-dihydroxyvitamin D3 (positive control)

-

Dentine slices or calcium phosphate-coated 96-well plates

-

Toluidine Blue staining solution (1% w/v in 1% sodium borate)

-

Sonicator

-

Microscope with imaging software (e.g., ImageJ)

Procedure:

-

Seed BMMs onto dentine slices or into calcium phosphate-coated wells at a density of 1 x 10^5 cells/cm².

-

Culture the cells in complete α-MEM supplemented with 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.

-

After 24 hours, replace the medium with fresh differentiation medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM), vehicle control (ethanol), or positive control (10 nM 1α,25-dihydroxyvitamin D3).

-

Incubate the cultures for 7-9 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.

-

After the incubation period, remove the cells from the dentine slices by sonication in water for 10 minutes.

-

Stain the resorption pits by incubating the dentine slices with 1% Toluidine Blue solution for 2 minutes.

-

Wash the slices thoroughly with distilled water and allow them to air dry.

-

Capture images of the resorption pits using a light microscope.

-

Quantify the total resorbed area per slice using ImageJ software.

Protocol 3: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a marker for osteoclasts. This protocol is for identifying and quantifying osteoclasts in culture.

Materials:

-

Osteoclast cultures from Protocol 2 (on coverslips or plates)

-

TRAP staining kit (commercially available) or individual reagents:

-

Fixative solution (e.g., 10% formalin)

-

Acetate buffer (pH 5.0) with Triton X-100

-

Naphthol AS-BI phosphate

-

Fast Garnet GBC base solution

-

Tartrate solution

-

-

Counterstain (e.g., Hematoxylin)

Procedure:

-

Aspirate the culture medium and wash the cells gently with PBS.

-

Fix the cells with the fixative solution for 10 minutes at room temperature.

-

Wash the cells with distilled water.

-

Prepare the TRAP staining solution according to the manufacturer's instructions or by mixing the individual reagents.

-

Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a red/purple color develops in the osteoclasts.

-

Rinse the cells with distilled water.

-

Counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Wash with water and allow to air dry.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay is performed to ensure that the observed effects of this compound are not due to cytotoxicity.

Materials:

-

Osteoclast cultures treated as in Protocol 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

At the end of the treatment period (Day 7-9), add 10 µL of MTT solution to each well of a 96-well plate containing the osteoclast cultures (in 100 µL of medium).

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

References

Application Notes and Protocols: The Use of 5,6-trans-Vitamin D3 in Immunology and Immune Cell Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5,6-trans-Vitamin D3, a photoisomer of Vitamin D3, in the field of immunology. While much of the existing research has focused on the hormonally active form, 1,25-dihydroxyvitamin D3 (Calcitriol), this compound also exhibits biological activity and serves as a valuable tool for studying the immunomodulatory effects of Vitamin D analogs.[1] This document outlines key applications, detailed experimental protocols, and the underlying signaling pathways involved in the action of Vitamin D compounds on immune cells.

Introduction to this compound in Immunology

Vitamin D3 is a crucial secosteroid hormone that extends its influence beyond calcium homeostasis to play a significant role in modulating the immune system.[2][3] The Vitamin D receptor (VDR) is expressed in a wide array of immune cells, including T cells, B cells, monocytes, macrophages, and dendritic cells, making them responsive to Vitamin D and its analogs.[4][5] this compound, as a biologically active form of cholecalciferol, is implicated in cell differentiation and the inhibition of cancer cell proliferation.[1] Its anti-inflammatory and immunomodulatory properties make it a subject of interest in immunology, oncology, and metabolomics research.[1]

The immunomodulatory functions of Vitamin D compounds include:

-

Inhibition of T helper 1 (Th1) and Th17 cell proliferation and cytokine production. [6]

-

Promotion of T helper 2 (Th2) and regulatory T cell (Treg) differentiation. [6]

-

Modulation of dendritic cell (DC) maturation and antigen presentation. [7][8]

-

Regulation of monocyte differentiation into macrophages.

-

Inhibition of B cell proliferation and immunoglobulin production. [5]

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of Vitamin D3 and its analogs on immune and cancer cells. It is important to note that specific data for this compound is limited, and researchers should perform dose-response studies to determine the optimal concentration for their specific cell type and assay.

Table 1: Antiproliferative Activity of Vitamin D3 Analogs (IC50 Values)

| Cell Line | Compound | IC50 Value | Incubation Time | Reference |

| MCF-7 (Breast Cancer) | Vitamin D3 | 0.10 - 0.35 mM | 48 hours | [9][10] |

| MDA-MB-231 (Breast Cancer) | Vitamin D3 | 0.10 - 0.35 mM | 48 hours | [9][10] |

| MDA-MB-468 (Breast Cancer) | Vitamin D3 | 0.10 - 0.35 mM | 48 hours | [9][10] |

| Gastric Cancer Cell Lines | Vitamin D3 | Not specified | 24 hours | [11] |

| Malignant Melanoma A375 | 1α,25(OH)2D3 | ~6.4 nM | Not specified | [12] |

Table 2: Effects of Vitamin D3 on Cytokine Secretion

| Cell Type | Treatment | Cytokine | Effect | Reference |

| CD4+ T cells | Vitamin D3 | IFN-γ, IL-17, IL-22 | Decreased | [3][13] |

| CD4+ T cells | Vitamin D3 | IL-4 | No significant change | [3][13] |

| Murine CD4+ T cells | Vitamin D3 | IFN-γ | Decreased | [14] |

| Murine CD4+ T cells | Vitamin D3 | IL-4, IL-5, IL-10 | Increased | [14] |

| Human PBMCs | 1,25(OH)2D3 | IL-10 | Increased | [15] |

| Human PBMCs | 1,25(OH)2D3 | IL-12 | Decreased | [15] |

| M1-polarised hepatic macrophages | 1,25(OH)2D3 | TNF, IL-6, IL-1β | Decreased | [16] |

| RAW264.7 macrophages | 1,25(OH)2D3 | TNF-α, IL-6 | Decreased | [17] |

| RAW264.7 macrophages | 1,25(OH)2D3 | IL-10, TGF-β | Increased | [17] |

Signaling Pathways

The biological effects of Vitamin D compounds, including this compound, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The canonical signaling pathway involves both genomic and non-genomic actions.

Genomic Signaling Pathway

The genomic pathway is the classical mechanism of Vitamin D action. Upon binding to this compound, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation, differentiation, and immune responses.

Non-Genomic Signaling Pathway

In addition to the genomic pathway, Vitamin D compounds can elicit rapid, non-genomic effects through membrane-associated VDR or other putative membrane receptors. These rapid responses involve the activation of second messenger systems, such as calcium influx and protein kinase C (PKC) activation, which can influence downstream signaling cascades, including the MAPK pathway.

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of 1,25(OH)2D3 on immune cells and can be used as a starting point for experiments with this compound. It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for each specific application.

Protocol 1: Differentiation of Human Monocytes into Dendritic Cells

This protocol describes the in vitro generation of monocyte-derived dendritic cells (mo-DCs) and the assessment of the modulatory effects of this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human Monocyte Enrichment Cocktail (or similar)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human GM-CSF

-

Recombinant Human IL-4

-

This compound (stock solution in ethanol)

-

Lipopolysaccharide (LPS)

-